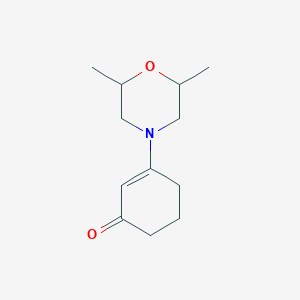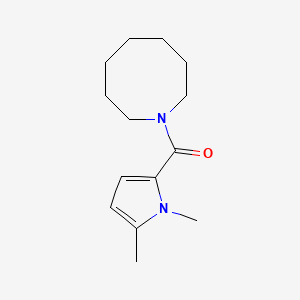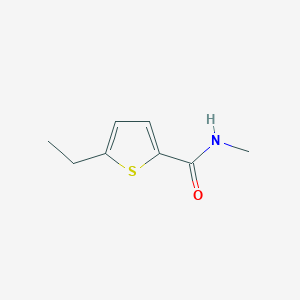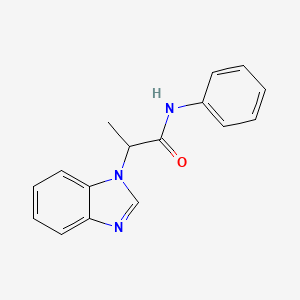![molecular formula C17H18N2O2 B7504246 1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7504246.png)
1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of 1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for the regulation of antioxidant and anti-inflammatory genes, and activation of this pathway may help to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be neuroprotective, anti-inflammatory, and antioxidant. It may also be able to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone in lab experiments is its ability to protect neurons from oxidative stress and inflammation. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret results from experiments.
Direcciones Futuras
There are many future directions for research on 1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone. One area of research is in the development of new drugs for the treatment of neurological disorders. Another area of research is in the study of the Nrf2/ARE pathway and its role in neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in scientific research.
Métodos De Síntesis
The synthesis method for 1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone involves several steps. The starting material is 3,4-dihydroisoquinoline, which is reacted with methyl acrylate to form a Michael adduct. This adduct is then reacted with ethyl chloroacetate to form a pyrrole ring. The resulting compound is then subjected to a series of reactions to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone has been studied for its potential use in a variety of scientific research applications. One area of research is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent the degeneration of dopaminergic neurons in the brain.
Propiedades
IUPAC Name |
1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(20)15-9-16(18(2)10-15)17(21)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNUUMMNDGKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide](/img/structure/B7504163.png)
![[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7504175.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)

![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)

![2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7504198.png)


![N-(3,5-dimethylphenyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7504220.png)

![N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504245.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)
